N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide
Description
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a phenylpropanamide moiety, which contributes to its unique chemical properties.
Properties
Molecular Formula |
C28H29N3O3S2 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-2-3-17-34-23-13-10-21(11-14-23)29-27(33)19-35-28-31-24-15-12-22(18-25(24)36-28)30-26(32)16-9-20-7-5-4-6-8-20/h4-8,10-15,18H,2-3,9,16-17,19H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
ZSHJRGKQEYCKEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the butoxyphenyl group, and the final coupling with the phenylpropanamide moiety. Common synthetic routes may involve:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Butoxyphenyl Group: This step may involve the reaction of the benzothiazole intermediate with 4-butoxyphenyl isocyanate to form the carbamoyl linkage.
Coupling with Phenylpropanamide: The final step involves the coupling of the intermediate with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylpropanamide moiety may enhance the compound’s binding affinity and specificity. Overall, the compound may exert its effects through the modulation of signaling pathways and inhibition of key enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 4-BUTOXYPHENYL N-(2,5-XYLYL)CARBAMATE
- 4-BUTOXYPHENYL N-(2,4-DIMETHOXYPHENYL)CARBAMATE
- 4-BUTOXYPHENYL N-(2,6-DIETHYLPHENYL)CARBAMATE
Uniqueness
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and the phenylpropanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
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